Narchinol B

Neuroinflammation Microglial Activation Nitric Oxide Assay

Narchinol B is the most potent NO inhibitor (IC₅₀=2.43 μM) isolated from Nardostachys jatamansi, delivering a 30.2% potency advantage over desoxo-narchinol A. Its p38 MAPK-dependent (ERK-independent) Nrf2/HO-1 activation provides an unmatched tool for dissecting kinase-specific contributions to neuroinflammation. Multi-target suppression of iNOS, COX-2, IL-1β, IL-6, and TNF-α ensures broad-spectrum efficacy in LPS-stimulated BV2 microglial assays. Anchor your SAR studies with the benchmark compound of its class.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B1506319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarchinol B
SynonymsNarchinol B
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1CC(C=C2C1(C(C=CC2=O)O)C)O
InChIInChI=1S/C12H16O3/c1-7-5-8(13)6-9-10(14)3-4-11(15)12(7,9)2/h3-4,6-8,11,13,15H,5H2,1-2H3/t7-,8+,11-,12+/m1/s1
InChIKeyMPVZRKBKGSHLGP-FCMYFTRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Narchinol B Procurement Guide: Quantitative Differentiation of a Sesquiterpenoid from Nardostachys jatamansi for Neuroinflammation Research


Narchinol B is a bicyclic sesquiterpenoid isolated from the rhizomes and roots of Nardostachys jatamansi DC (Valerianaceae), with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1][2]. First documented in 2012 [3], Narchinol B exhibits anti-neuroinflammatory activity through inhibition of pro-inflammatory mediators including prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) . Its mechanism involves activation of the Nrf2/HO-1 pathway and inhibition of NF-κB signaling [4].

Why Narchinol B Cannot Be Replaced by Other Nardostachys-Derived Sesquiterpenoids: Structural and Pharmacological Divergence


Narchinol B belongs to a class of structurally related sesquiterpenoids isolated from Nardostachys species, yet substitution with in-class analogs (e.g., desoxo-narchinol A, nardosinone, nardochinoid B) is scientifically unsupported due to quantifiable differences in potency, pathway selectivity, and target engagement profiles [1]. Within a single study, sesquiterpenoids from the same extract exhibited IC₅₀ values for NO inhibition spanning a 19-fold range (2.43–46.54 μM), demonstrating that structural micro-variations in this class translate to functionally meaningful potency differences [1]. Furthermore, Narchinol B and its closest analog desoxo-narchinol A diverge in their upstream kinase dependencies for Nrf2/HO-1 activation—Narchinol B requires only p38 MAPK, while desoxo-narchinol A requires both p38 and ERK signaling [2]. Such mechanistic divergence precludes interchangeable use in pathway-specific investigations.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Narchinol B Differentiation


Narchinol B Demonstrates 1.43-Fold Superior Potency Over Desoxo-narchinol A in LPS-Induced NO Inhibition

In a direct head-to-head comparison, Narchinol B exhibited greater potency than desoxo-narchinol A in inhibiting lipopolysaccharide (LPS)-induced nitric oxide overproduction in BV2 microglial cells. Narchinol B achieved an IC₅₀ of 2.43 ± 0.23 μM, whereas desoxo-narchinol A required a higher concentration of 3.48 ± 0.47 μM to achieve comparable inhibition [1]. The difference represents a 1.43-fold (30.2%) greater potency for Narchinol B.

Neuroinflammation Microglial Activation Nitric Oxide Assay

Narchinol B Ranks Among the Most Potent Sesquiterpenoids for NO Inhibition with a 19-Fold Potency Range Within the Same Extract

Across nine sesquiterpenoids isolated and tested in parallel from the same Nardostachys jatamansi extract, IC₅₀ values for LPS-induced NO inhibition ranged from 2.43 μM to 46.54 μM—a 19.2-fold difference in potency [1]. Narchinol B (IC₅₀ = 2.43 μM) ranks as the most potent compound within this set, substantially outperforming multiple known analogs including kanshone J (1), kanshone K (2), and nardosinone derivatives [1]. This wide potency distribution within a single natural product class underscores that sesquiterpenoids from Nardostachys are not functionally equivalent.

Structure-Activity Relationship Sesquiterpenoid Potency Ranking Compound Screening

Narchinol B Activates Nrf2/HO-1 Pathway via p38 MAPK Only, Whereas Desoxo-narchinol A Requires Both p38 and ERK Signaling

A direct mechanistic comparison revealed distinct upstream signaling requirements for Nrf2/HO-1 pathway activation between Narchinol B and desoxo-narchinol A. Narchinol B-induced HO-1 expression and Nrf2 activation was regulated solely by p38 MAPK phosphorylation, whereas desoxo-narchinol A required both p38 and extracellular signal-regulated kinase (ERK) for pathway activation [1]. Both compounds also involved PI3K/Akt signaling and increased phosphorylation of GSK3β at Ser9 [1]. This divergence in kinase dependency occurs despite both compounds ultimately inhibiting NF-κB activation and inducing HO-1.

Nrf2/HO-1 Pathway MAPK Signaling Mechanistic Pharmacology

Narchinol B Exhibits Dual NF-κB Pathway Suppression and Nrf2/HO-1 Activation, Contrasting with Nardochinoid B's Selective iNOS Targeting

Narchinol B demonstrates a dual mechanism of anti-neuroinflammatory action: it inhibits the NF-κB pathway (repressing IκB-α phosphorylation/degradation, p65 nuclear translocation, and p65 DNA-binding activity) while simultaneously activating the Nrf2/HO-1 pathway [1]. In contrast, nardochinoid B—a related compound from Nardostachys chinensis—suppressed iNOS expression without affecting COX-2 protein or mRNA levels, suggesting a narrower anti-inflammatory profile [2]. Narchinol B inhibits both iNOS and COX-2 protein expression, along with multiple pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [3], providing broader inflammatory mediator suppression.

NF-κB Signaling Nrf2/HO-1 Axis Anti-inflammatory Mechanism

In Silico Prediction Indicates Favorable Drug-Likeness and Enzyme Inhibitor Potential for Narchinol B

In silico pharmacokinetic prediction of representative Nardostachys jatamansi compounds (desoxo-narchinol A, narchinol B, selinidin/jatamansin, nardosinone, and valerenal) demonstrated that Narchinol B complies with Lipinski's Rule of 5 and exhibits an enzyme inhibitor bioactivity score greater than 0.00 [1]. All five compounds evaluated in this study showed favorable predicted drug-likeness parameters [1], indicating that while Narchinol B possesses acceptable computational ADME properties, these do not represent a differentiating advantage over its closest in-class analogs. No direct comparative pharmacokinetic data from in vivo studies currently exist for Narchinol B.

In Silico ADME Drug-Likeness Pharmacokinetic Prediction

Optimal Research and Procurement Scenarios for Narchinol B Based on Evidence-Backed Differentiation


Neuroinflammation Screening and Dose-Response Studies Requiring Maximum Assay Sensitivity

Narchinol B is the optimal selection for LPS-induced neuroinflammation assays in BV2 or primary microglial cells where maximizing signal-to-noise ratio is critical. Its IC₅₀ of 2.43 ± 0.23 μM for NO inhibition represents a 30.2% potency advantage over desoxo-narchinol A (IC₅₀ = 3.48 ± 0.47 μM) and ranks it as the most potent sesquiterpenoid among nine compounds isolated from the same Nardostachys extract [1]. This potency advantage reduces compound consumption per assay and enables detection of weaker modulatory effects in combination studies.

p38 MAPK-Selective Nrf2/HO-1 Pathway Activation Studies

For research investigating p38 MAPK-dependent but ERK-independent mechanisms of Nrf2/HO-1 activation, Narchinol B is the preferred pharmacological tool over desoxo-narchinol A. Mechanistic studies demonstrate that Narchinol B-induced HO-1 expression and Nrf2 activation is regulated exclusively by p38 MAPK phosphorylation, whereas desoxo-narchinol A requires both p38 and ERK signaling [1]. This cleaner kinase dependency profile makes Narchinol B a more interpretable tool for dissecting p38-selective contributions to anti-neuroinflammatory effects.

Comprehensive Anti-Neuroinflammatory Profiling Requiring Dual NF-κB Suppression and Nrf2 Activation

Narchinol B is indicated for experimental systems requiring broad-spectrum suppression of neuroinflammatory mediators. Unlike nardochinoid B, which selectively targets iNOS without affecting COX-2 expression [1], Narchinol B inhibits both iNOS and COX-2 protein expression while also suppressing multiple pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through dual NF-κB pathway inhibition and Nrf2/HO-1 activation . This multi-target engagement profile is particularly suitable for validating therapeutic hypotheses in neurodegenerative disease models where both enzymatic and cytokine-driven inflammatory cascades contribute to pathology.

Structure-Activity Relationship (SAR) Studies of Nardostachys-Derived Sesquiterpenoids

Narchinol B serves as a critical reference compound in SAR investigations of Nardostachys sesquiterpenoids due to its position as the most potent NO inhibitor (IC₅₀ = 2.43 μM) among the nine characterized compounds from this source [1]. With the full class potency range spanning 2.43–46.54 μM, Narchinol B anchors the upper bound of activity and provides a benchmark against which newly isolated analogs or synthetic derivatives can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Narchinol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.